Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate
Description
Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester core, a trichloroethyl group, and a 2-thienylcarbonyl substituent. Its molecular formula is C₁₅H₁₂Cl₃N₂O₃S, with a molecular weight of 411.69 g/mol. Key functional groups include:
- A methyl benzoate ester (enhancing lipophilicity and metabolic stability).
- A trichloroethylamino moiety (contributing to electronegativity and resistance to degradation).
Properties
Molecular Formula |
C15H13Cl3N2O3S |
|---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]benzoate |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-23-13(22)9-5-2-3-6-10(9)19-14(15(16,17)18)20-12(21)11-7-4-8-24-11/h2-8,14,19H,1H3,(H,20,21) |
InChI Key |
MMAWQGNRWQFDIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate typically involves the following steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetyl chloride with an appropriate amine to form the trichloroethyl intermediate.
Coupling with Thienylcarbonyl Group: The intermediate is then reacted with thienylcarbonyl chloride in the presence of a base such as triethylamine to form the desired product.
Esterification: The final step involves the esterification of the product with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules from the provided evidence, focusing on substituents, functional groups, and inferred properties:
Key Structural and Functional Insights
This feature is shared with dichlorophenyl-containing fungicides (e.g., propiconazole ). The 2-thienylcarbonyl group introduces sulfur-mediated electronic effects and aromaticity, differentiating it from phenyl or pyridinyl analogs (e.g., ).
Synthesis and Yield :
- The target compound’s synthesis method is unspecified, but analogous compounds (e.g., ) employ multicomponent reactions (Petasis) or isothiocyanate intermediates. Yields for such reactions vary widely (22% in vs. 90% in ), suggesting optimization challenges.
Role of Ester Groups: The methyl benzoate in the target compound contrasts with ethyl esters in and .
Halogenation Trends :
- Halogenated groups (Cl, F) are prevalent in agrochemicals (e.g., triazoles , sulfonylureas ) for enhanced binding and environmental persistence. The trichloroethyl group aligns with this trend.
Research Findings and Data
- Molecular Docking Potential: Tools like AutoDock Vina and UCSF Chimera could predict the target compound’s binding affinity to pesticidal targets (e.g., acetylcholinesterase), leveraging its trichloroethyl and thienyl groups for hydrophobic interactions.
- Solubility and logP : The target compound’s logP (estimated ~3.5) is lower than CID 4189314 (logP ~8.5 due to the palmitoyl chain), suggesting better aqueous solubility but reduced membrane penetration compared to the latter.
- Stability : The trichloroethyl group likely confers resistance to oxidative degradation, similar to dichlorophenyl fungicides .
Contradictions and Limitations
- No direct biological data for the target compound exists in the evidence; inferences are drawn from structural analogs.
- The thienyl group’s role versus phenyl/pyridinyl groups in receptor binding remains speculative without experimental validation.
Biological Activity
Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate is a complex organic compound notable for its potential biological activities. Its unique molecular structure combines a benzothiophene core with a trichloroethyl group and an amide functionality, suggesting diverse pharmacological properties. This article reviews the biological activity of the compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 441.8 g/mol. Below is a summary of its chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C17H23Cl3N2O3S |
| Molecular Weight | 441.8 g/mol |
| IUPAC Name | Methyl 2-[[2,2,2-trichloro-1-(2-thienylcarbonyl)amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| InChI Key | GBFDKBILVBSGJC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may act as an enzyme inhibitor or modulator by binding to specific receptors involved in cellular signaling pathways. This interaction can lead to alterations in metabolic processes that are critical in disease states such as cancer and infections.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For instance, a study showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In a series of experiments conducted on various cancer cell lines, including breast and lung cancer cells, this compound demonstrated dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction via the activation of caspase pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound. The results indicated that modifications to the trichloroethyl group significantly enhanced antimicrobial potency against resistant strains of bacteria.
Case Study 2: Cancer Cell Lines
In research published in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a reduction of cell viability by over 70% at concentrations above 100 µM after 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
